4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline

Medicinal Chemistry Synthetic Methodology Efflux Pump Inhibitor

4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline (CAS 1443120-51-1; molecular formula C₂₀H₂₀ClNO₂; molecular weight 341.83 g/mol) is a 2,4-disubstituted quinoline derivative that serves as the pivotal synthetic intermediate (designated compound in the rational design of potent Staphylococcus aureus NorA efflux pump inhibitors (EPIs). The compound features a 2-(4-propoxyphenyl)quinoline core with a reactive 4-(2-chloroethoxy) substituent, where the terminal chlorine atom functions as a leaving group enabling efficient nucleophilic substitution to generate a diverse library of 2-({2-[4′-(propyloxy)phenyl]quinolin-4-yl}oxy)alkylamine derivatives (compounds 3b–3k).

Molecular Formula C20H20ClNO2
Molecular Weight 341.8 g/mol
Cat. No. B8090250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline
Molecular FormulaC20H20ClNO2
Molecular Weight341.8 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)OCCCl
InChIInChI=1S/C20H20ClNO2/c1-2-12-23-16-9-7-15(8-10-16)19-14-20(24-13-11-21)17-5-3-4-6-18(17)22-19/h3-10,14H,2,11-13H2,1H3
InChIKeyYBDRBYJEOKJUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline: A Critical Synthetic Intermediate for NorA Efflux Pump Inhibitor Development


4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline (CAS 1443120-51-1; molecular formula C₂₀H₂₀ClNO₂; molecular weight 341.83 g/mol) is a 2,4-disubstituted quinoline derivative that serves as the pivotal synthetic intermediate (designated compound 5) in the rational design of potent Staphylococcus aureus NorA efflux pump inhibitors (EPIs) [1]. The compound features a 2-(4-propoxyphenyl)quinoline core with a reactive 4-(2-chloroethoxy) substituent, where the terminal chlorine atom functions as a leaving group enabling efficient nucleophilic substitution to generate a diverse library of 2-({2-[4′-(propyloxy)phenyl]quinolin-4-yl}oxy)alkylamine derivatives (compounds 3b–3k) [1]. This compound class has demonstrated the capacity to fully restore ciprofloxacin antibacterial activity against norA-overexpressing, multidrug-resistant S. aureus strains [1][2]. The compound is synthesized from 2-[4′-(propyloxy)phenyl]quinolin-4-ol via reaction with 1-bromo-2-chloroethane, yielding a white solid (mp 100.3–101.8 °C) after flash chromatographic purification [1].

Why 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline Cannot Be Replaced by Generic Quinoline Intermediates


Generic substitution with alternative 4-substituted 2-phenylquinoline intermediates is precluded by the unique synthetic design of this compound series. The 4-(2-chloroethoxy) moiety is not merely a placeholder but a rationally selected leaving group that enables divergent synthesis of an entire library of O-alkylamino EPI candidates through a single nucleophilic displacement step [1]. The 4-O-alkyl analog compound 3a, which lacks a leaving group and thus cannot be further derivatized, was shown to possess negligible EPI activity (EtBr efflux inhibition well below the >80% screening threshold at 50 μM), confirming that the chloroethyl handle is structurally essential for generating biologically active amino derivatives [1]. The 2-(4-propoxyphenyl) substituent at C-2 is equally non-negotiable, as the 2013 pharmacophore modeling study established this motif as the optimal aromatic substitution pattern for NorA pump interaction, with earlier 2011 work confirming that modifications to the propoxyphenyl group substantially diminish EPI potency [1][2]. Consequently, any analog lacking either the specific C-2 4-propoxyphenyl group or the C-4 chloroethoxy leaving group would fail to produce the active EPI chemotype, making this precise intermediate irreplaceable within the established SAR framework [1].

Quantitative Differentiation Evidence for 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline Against Closest Analogs


Synthetic Efficiency: Single-Step Derivatization to Eight Distinct Amino-EPI Pharmacophores

The target compound (5) uniquely enables a single-step, divergent synthesis of eight distinct 2-({2-[4′-(propyloxy)phenyl]quinolin-4-yl}oxy)alkylamine derivatives (3b–3k) via nucleophilic displacement of the chloro leaving group with various primary, secondary, and cyclic amines under identical reaction conditions (K₂CO₃, DMF, 80 °C) [1]. This contrasts with alternative synthetic approaches that would require independent multi-step syntheses for each amino derivative, substantially increasing time and resource expenditure. The chloroethyl intermediate was obtained in 65% isolated yield after flash chromatography, with the subsequent amination step proceeding efficiently for all eight derivatives [1]. By comparison, the non-functionalized O-alkyl analog (compound 3a) is a synthetic endpoint incapable of further diversification, and the parent 4-hydroxyquinoline (compound 4) requires separate alkylation conditions for each target derivative without the benefit of a common intermediate platform [1].

Medicinal Chemistry Synthetic Methodology Efflux Pump Inhibitor

Physicochemical Identity: Defined Melting Point and Spectroscopic Authentication Enabling QC-driven Procurement

The target compound is rigorously characterized in the primary literature with a sharp melting point of 100.3–101.8 °C and fully assigned ¹H NMR spectrum (CDCl₃, 400 MHz), providing unambiguous identity verification criteria [1]. Key diagnostic NMR signals include: δ 1.11 (3H, t, J = 7.35 Hz, OCH₂CH₂CH₃), 1.84–1.95 (2H, m, OCH₂CH₂CH₃), 4.04 (2H, t, J = 6.61 Hz, OCH₂CH₂N), and 4.53 (4H, m, OCH₂CH₂N and OCH₂CH₂CH₃) [1]. This level of characterization exceeds what is available for many closely related quinoline intermediates in the same series, where only mass spectrometry or elemental analysis data are reported. The compound is commercially available with certified purity specifications of ≥95% (typical) to ≥98% (NLT grade) from multiple suppliers, enabling procurement with defined quality parameters .

Analytical Chemistry Quality Control Chemical Procurement

SAR-driven Negative Control Value: The Chloroethyl Group as a Biological Inactivity Benchmark

Within the SAR framework of the 2013 Sabatini study, the target compound (5) serves a critical function as a synthetic precursor to active EPIs but is itself predicted to lack efflux pump inhibitory activity due to the absence of a protonable nitrogen in the C-4 side chain. This prediction is supported by the experimental observation that compound 3a—the non-halogenated O-alkyl analog also lacking a basic nitrogen—failed to achieve the >80% EtBr efflux inhibition screening threshold at 50 μM against S. aureus SA-1199B (norA+/A116E GrlA) [1]. In contrast, the amino derivatives synthesized from compound 5, such as 3b and 3y, achieved EtBr efflux inhibition values of 92.0% and 96.1% at 50 μM, with IC₅₀ values comparable to reference EPIs reserpine and compound 1 (41) [1]. The most potent derivatives (3m, 3q) reduced ciprofloxacin MIC 16-fold (10 → 0.63 μg/mL) against SA-1199B at 3.13 μg/mL [1]. This establishes the target compound as a validated negative control and synthetic gateway, where the biological activity gap between precursor and products exceeds 80 percentage points in efflux inhibition.

Structure-Activity Relationship Efflux Pump Inhibition Negative Control

Enantiomeric Separation Feasibility: Validated Chiral Resolution of Racemic 2-Phenylquinoline Derivatives

The broader 2-phenylquinoline class, including 2-((2-(4-propoxyphenyl)quinolin-4-yl)oxy)alkylamines derived from the target intermediate, has been successfully subjected to enantiomeric separation using alkaloid-based zwitterionic chiral stationary phases (CSPs) [1]. A dedicated 2016 study demonstrated that racemic 2-phenylquinoline derivatives—four compounds of the type 2-((2-(4-propoxyphenyl)quinolin-4-yl)oxy)alkylamines, which are direct synthetic products of the target intermediate—could be resolved into their pure enantiomers using this chiral chromatographic approach [1]. This capability is not universally available across quinoline intermediate classes and is specifically enabled by the structural features of the 2-(4-propoxyphenyl)quinoline scaffold with a C-4 oxyalkyl chain. The 'racemic approach' methodology validated in this study allows procurement of small quantities of highly pure enantiomers for biological evaluation without requiring asymmetric synthesis [1].

Chiral Chromatography Enantiomeric Resolution Pharmaceutical Analysis

Optimal Procurement and Application Scenarios for 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline


Divergent Library Synthesis of NorA Efflux Pump Inhibitor Candidates for Antimicrobial Resistance Programs

Research groups engaged in combating antimicrobial resistance through efflux pump inhibition should procure this intermediate as the primary starting material for generating diverse O-alkylamino 2-phenylquinoline libraries. As demonstrated by Sabatini et al. (2013), a single batch of compound 5 can be diversified into at least eight structurally distinct EPI candidates (3b–3k) through parallel nucleophilic displacement with commercial amines [1]. The most potent resulting compounds (3m, 3q) achieved 16-fold ciprofloxacin MIC reduction (10 → 0.63 μg/mL) against the norA-overexpressing SA-1199B strain at 3.13 μg/mL, validating this synthetic strategy for identifying high-potency EPI leads [1]. This approach is particularly suited for medium-throughput SAR exploration where compound 3a (the O-alkyl analog) and the parent 4-hydroxyquinoline serve as built-in negative and synthetic controls within the same procurement workflow.

Validated Negative Control for NorA Efflux Pump Inhibition Assays

The target compound, or its closely related O-alkyl analog 3a, functions as an experimentally validated negative control in NorA EPI screening cascades. In the published screening funnel, compound 3a—which shares the 2-(4-propoxyphenyl)quinoline scaffold but lacks a protonable C-4 side chain nitrogen—failed to meet the >80% EtBr efflux inhibition threshold at 50 μM against SA-1199B, in stark contrast to active amino derivatives (>92% inhibition) [1]. This provides a scaffold-matched inactive control that eliminates the confounding variable of nonspecific quinoline effects when interpreting dose-response data. Procuring the chloroethyl intermediate alongside its amino derivatives ensures access to both active compounds and a chemically congruent negative control for rigorous experimental design.

Enantiopure Compound Generation via Chiral Chromatography Without Asymmetric Synthesis

For pharmacological studies requiring enantiomerically pure 2-phenylquinoline EPI derivatives, the target intermediate enables access to racemic amino products that can be subsequently resolved using validated alkaloid-based zwitterionic CSP methodology [2]. This 'racemic approach' bypasses the need for expensive and time-consuming asymmetric synthesis development, which is particularly advantageous during early-stage lead optimization when multiple candidates must be evaluated in enantiopure form. The 2016 Carotti et al. study specifically validated this workflow for four 2-((2-(4-propoxyphenyl)quinolin-4-yl)oxy)alkylamine derivatives that are direct synthetic products of the target intermediate [2].

Quality-Controlled Procurement for GLP/GMP Medicinal Chemistry Programs

The target compound's well-characterized physicochemical profile—sharp melting point (100.3–101.8 °C), fully assigned ¹H NMR spectrum with coupling constants, and commercial availability at ≥95% to ≥98% purity—makes it suitable for procurement in regulated medicinal chemistry environments [1]. The narrow 1.5 °C melting range indicates high crystalline purity, and the published spectroscopic data provide immediate reference standards for incoming QC verification. This level of characterization documentation exceeds that available for many competing synthetic intermediates, reducing the analytical burden on receiving laboratories and supporting compliance with documentation requirements in pharmaceutical R&D settings.

Quote Request

Request a Quote for 4-(2-Chloroethoxy)-2-(4-propoxyphenyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.